![molecular formula C11H11FN2O B1473943 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 1923052-20-3](/img/structure/B1473943.png)
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Overview
Description
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a chemical compound with the molecular formula C11H11FN2O . It is a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The activity of these compounds may be attributed to the presence of a benzimidazole ring as its planar structure enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.22, a density of 1.2±0.1 g/cm3, and a boiling point of 305.8±42.0 °C at 760 mmHg . The melting point and MSDS are not available .Scientific Research Applications
Chemical Properties and Safety Information
This compound has a CAS Number of 56346-41-9 and a molecular weight of 153.16 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Anti-Tumor and Anti-Inflammatory Activities
3,4-dihydronaphthalen-1 (2 H)-one (DHN) derivatives, which are structurally similar to the compound , have been used as novel allergic and inflammatory responses modifiers . They also exhibit anti-tumor activities .
Retinoic Acid (RA) Metabolizing Enzymes Inhibitors
DHN derivatives have potential as retinoic acid (RA)-metabolizing enzymes inhibitors . This could be useful in treating skin diseases and cancer .
Soil Dissipation/Accumulation
The compound has been studied for its soil dissipation/accumulation under U.S. field conditions . This was conducted in a bare plot located within a mature walnut orchard at one site in Fresno, CA .
Anti-Cancer Activity
Compounds structurally similar to the one have been screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 . Doxorubicin was used as the standard reference .
Commercial Availability
The compound is commercially available and can be purchased from various suppliers. It is offered in both solid and liquid physical forms .
Mechanism of Action
properties
IUPAC Name |
7-fluoro-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-11(2)6-14-9-3-7(5-13)8(12)4-10(9)15-11/h3-4,14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYFBEBUJLTEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C(=C2)C#N)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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